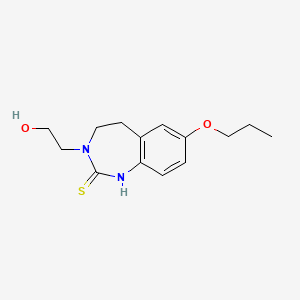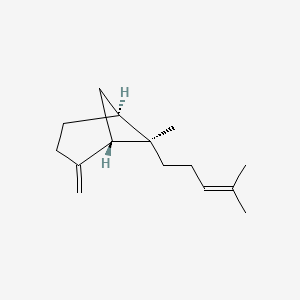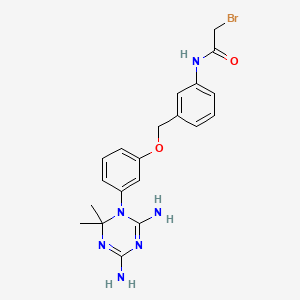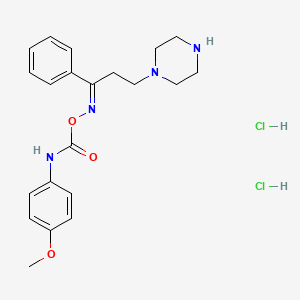
Propiophenone, 3-(1-piperazinyl)-, O-(p-methoxycarbaniloyl)oxime, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Piperazinyl)propiophenone O-(p-methoxycarbaniloyl)oxime dihydrochloride is a complex organic compound that features a piperazine ring, a propiophenone moiety, and an oxime group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Piperazinyl)propiophenone O-(p-methoxycarbaniloyl)oxime dihydrochloride typically involves multiple steps:
Formation of 3-(1-Piperazinyl)propiophenone: This can be achieved through the reaction of propiophenone with piperazine under basic conditions.
Oxime Formation: The ketone group of 3-(1-Piperazinyl)propiophenone is converted to an oxime using hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Carbaniloylation: The oxime is then reacted with p-methoxyphenyl isocyanate to form the carbaniloyl derivative.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: The oxime group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Products may include N-oxides or other oxidized derivatives.
Reduction: The primary amine derivative.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-(1-Piperazinyl)propiophenone O-(p-methoxycarbaniloyl)oxime dihydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: May be used in the development of new materials or as a chemical reagent.
Mecanismo De Acción
The mechanism of action of 3-(1-Piperazinyl)propiophenone O-(p-methoxycarbaniloyl)oxime dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine ring is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The oxime group may also play a role in binding to metal ions or other biological molecules, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
3-(1-Piperazinyl)propiophenone: Lacks the oxime and carbaniloyl groups, making it less complex.
4-Methoxyphenyl isocyanate: Used in the synthesis of the carbaniloyl derivative.
Hydroxylamine hydrochloride: Used in the formation of the oxime group.
Uniqueness
3-(1-Piperazinyl)propiophenone O-(p-methoxycarbaniloyl)oxime dihydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the piperazine ring, oxime group, and carbaniloyl moiety allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
97670-07-0 |
|---|---|
Fórmula molecular |
C21H28Cl2N4O3 |
Peso molecular |
455.4 g/mol |
Nombre IUPAC |
[(Z)-(1-phenyl-3-piperazin-1-ylpropylidene)amino] N-(4-methoxyphenyl)carbamate;dihydrochloride |
InChI |
InChI=1S/C21H26N4O3.2ClH/c1-27-19-9-7-18(8-10-19)23-21(26)28-24-20(17-5-3-2-4-6-17)11-14-25-15-12-22-13-16-25;;/h2-10,22H,11-16H2,1H3,(H,23,26);2*1H/b24-20-;; |
Clave InChI |
CMDZDRVNENZCDA-NIEDPPGPSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)NC(=O)O/N=C(/CCN2CCNCC2)\C3=CC=CC=C3.Cl.Cl |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)ON=C(CCN2CCNCC2)C3=CC=CC=C3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


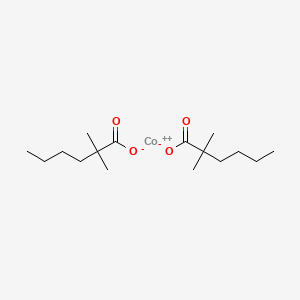
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-nonan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12784589.png)
![2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]-5-[[4-morpholin-4-yl-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonic acid;2-(2-hydroxyethylamino)ethanol](/img/structure/B12784590.png)
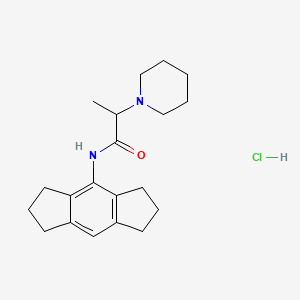
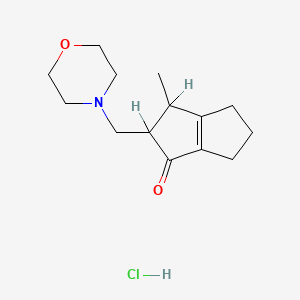
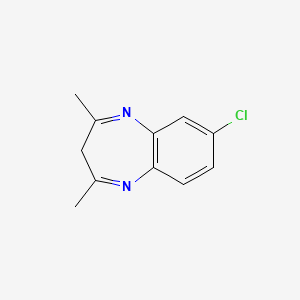
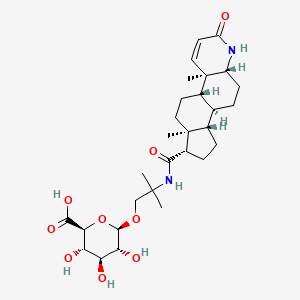
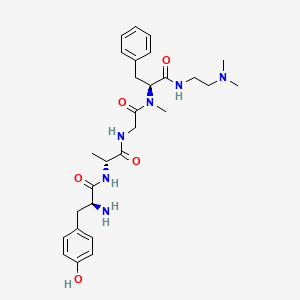
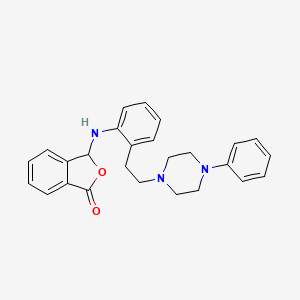
![(S)-N-(2-fluoropyridin-4-yl)-3-methyl-2-(5-methyl-2,4-dioxo-1,4-dihydropyrido[3,4-d]pyrimidin-3(2H)-yl)butanamide](/img/structure/B12784619.png)
